

# 3-Chlorobenzophenone CAS number and physical properties

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## Compound of Interest

Compound Name: 3-Chlorobenzophenone

Cat. No.: B110928

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## An In-Depth Technical Guide to 3-Chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chlorobenzophenone**, a key chemical intermediate in various synthetic processes, particularly in the pharmaceutical industry. This document details its chemical identity, physical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and methods for its characterization.

## Chemical Identity and Physical Properties

**3-Chlorobenzophenone**, with the CAS number 1016-78-0, is an aromatic ketone.[\[1\]](#)[\[2\]](#)[\[3\]](#) It presents as a white to off-white or cream-colored crystalline powder.[\[1\]](#) This compound is a crucial reagent in the preparation of various pharmaceuticals, including antitumor kinesin spindle protein inhibitors.

The key physical and chemical properties of **3-Chlorobenzophenone** are summarized in the table below for easy reference.

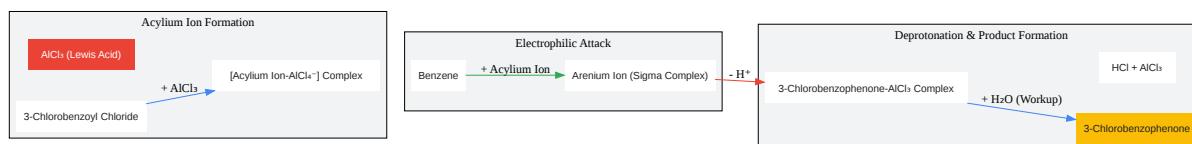
Property	Value	Source(s)
CAS Number	1016-78-0	[1][2][3]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO	[1]
Molecular Weight	216.66 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	81-87 °C	
Boiling Point	332 °C	
Solubility	Soluble in ethanol, ether, and acetone.	[4]

## Synthesis of 3-Chlorobenzophenone via Friedel-Crafts Acylation

The primary method for the synthesis of **3-Chlorobenzophenone** is the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl<sub>3</sub>).

## Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution mechanism. The aluminum chloride activates the 3-chlorobenzoyl chloride, forming a highly electrophilic acylium ion. The benzene ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring, yielding **3-Chlorobenzophenone**.



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Friedel-Crafts acylation mechanism for the synthesis of **3-Chlorobenzophenone**.

## Experimental Protocol

This protocol outlines the general procedure for the synthesis of **3-Chlorobenzophenone**.

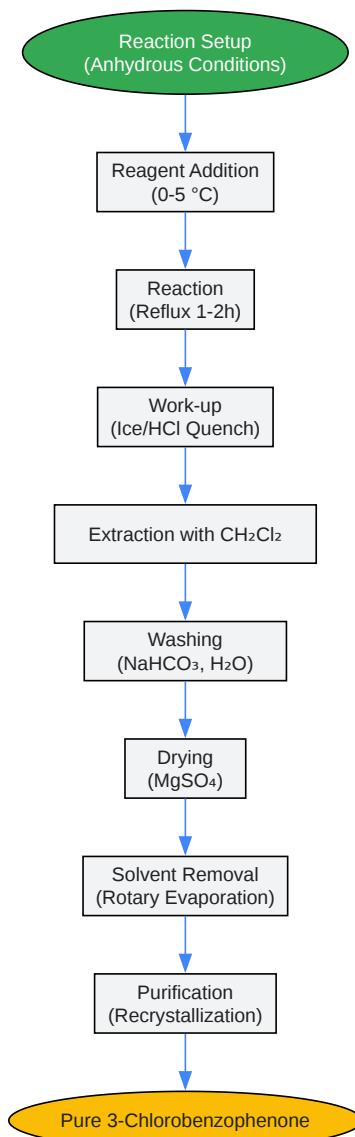
Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity (moles)	Quantity (grams/mL)
3-Chlorobenzoyl Chloride	175.01	0.10	17.5 g
Benzene	78.11	0.50	44 mL
Anhydrous Aluminum Chloride	133.34	0.11	14.7 g
Dichloromethane (anhydrous)	-	-	100 mL
Hydrochloric Acid (conc.)	-	-	20 mL
Ice	-	-	100 g
Saturated Sodium Bicarbonate Solution	-	-	50 mL
Anhydrous Magnesium Sulfate	-	-	q.s.
Ethanol or Methanol (for recrystallization)	-	-	q.s.

Procedure:

- Reaction Setup: A dry, 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

- Reagent Addition: Anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL) are added to the flask. The mixture is cooled to 0-5 °C in an ice bath. A solution of 3-chlorobenzoyl chloride (17.5 g, 0.10 mol) in benzene (44 mL, 0.50 mol) is placed in the dropping funnel.
- Reaction: The solution of 3-chlorobenzoyl chloride and benzene is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for 1-2 hours to ensure the reaction goes to completion.<sup>[5]</sup>
- Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).<sup>[6]</sup> This is done to quench the reaction and decompose the aluminum chloride complex. The mixture is transferred to a separatory funnel.
- Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) and then with water (50 mL).<sup>[6]</sup>
- Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.<sup>[6]</sup>
- Purification: The crude product is purified by recrystallization from ethanol or methanol to yield pure **3-Chlorobenzophenone**.<sup>[7]</sup>



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Experimental workflow for the synthesis and purification of **3-Chlorobenzophenone**.

## Characterization

The identity and purity of the synthesized **3-Chlorobenzophenone** can be confirmed using various spectroscopic techniques.

## Infrared (IR) Spectroscopy

**Sample Preparation:** A small amount of the solid sample can be prepared as a KBr (potassium bromide) disc or as a Nujol mull.<sup>[8]</sup><sup>[9]</sup><sup>[10]</sup> For a KBr disc, the sample is ground with dry KBr

and pressed into a transparent pellet.[8] For a Nujol mull, the finely ground sample is mixed with a few drops of Nujol (a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., KBr or NaCl).[9][10]

**Expected Absorptions:** The IR spectrum of **3-Chlorobenzophenone** is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1650-1680  $\text{cm}^{-1}$ . Aromatic C-H and C=C stretching vibrations will also be present.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A solution of the sample is prepared by dissolving a small amount of the purified **3-Chlorobenzophenone** in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ).

**Expected Spectra:**

- $^1\text{H}$  NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically  $\delta$  7.2-7.8 ppm) corresponding to the protons on the two phenyl rings.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon at a downfield chemical shift (typically  $\delta$  > 190 ppm), along with several peaks in the aromatic region corresponding to the different carbon environments in the phenyl rings.

This guide provides essential technical information for researchers and professionals working with **3-Chlorobenzophenone**. Adherence to standard laboratory safety procedures is crucial when handling the chemicals and performing the reactions described.

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